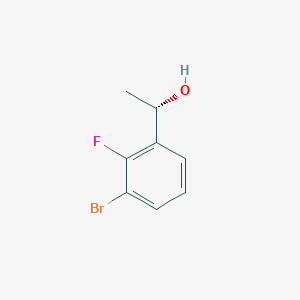
(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol is a chiral compound featuring a bromine and fluorine substituent on a phenyl ring, with an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Chiral Synthesis: Introduction of the ethan-1-ol moiety with control over the stereochemistry to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
- Use of specific catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification steps to isolate the desired enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation products: Corresponding ketones or aldehydes.
- Reduction products: Dehalogenated compounds.
- Substitution products: Compounds with new functional groups replacing bromine or fluorine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of bromine and fluorine atoms can significantly affect its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
- (S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol
- (S)-1-(3-Bromo-2-chlorophenyl)ethan-1-ol
- (S)-1-(3-Bromo-2-methylphenyl)ethan-1-ol
Comparison:
Structural Differences: Variations in halogen substituents (chlorine, bromine, fluorine) can lead to differences in reactivity and biological activity.
Unique Properties: The specific combination of bromine and fluorine in (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol may confer unique properties such as higher lipophilicity or altered electronic effects.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields. Its unique structure allows for interesting chemical reactions and potential uses in research and industry. Further studies and detailed literature reviews are necessary to fully understand its properties and applications.
Eigenschaften
Molekularformel |
C8H8BrFO |
|---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
(1S)-1-(3-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1 |
InChI-Schlüssel |
QFVPIDFXSBXICP-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)F)O |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


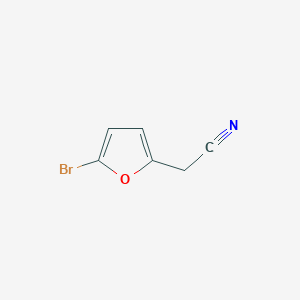
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
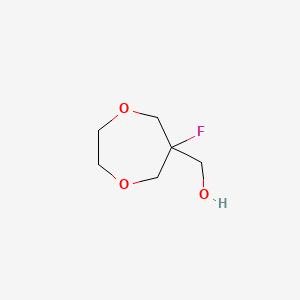



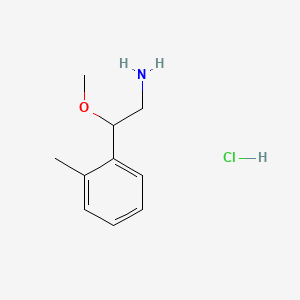
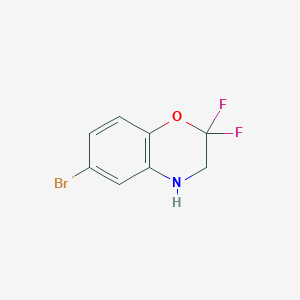
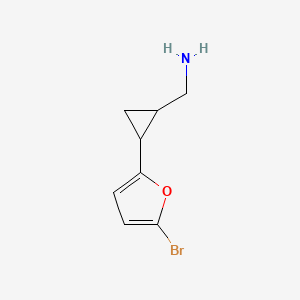
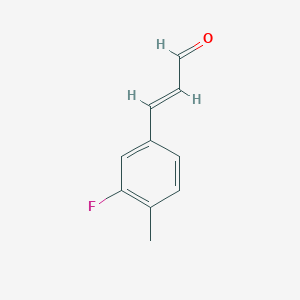
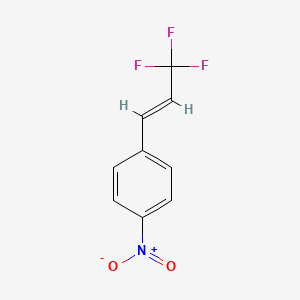

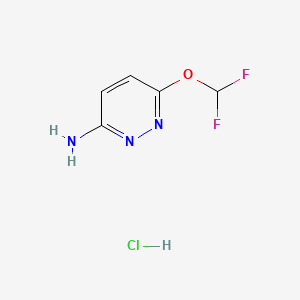
![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
